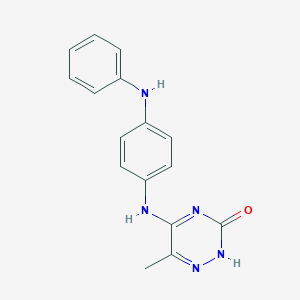
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide, also known as BDA, is a synthetic compound that has been used extensively in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is complex and not fully understood. However, it is believed to act primarily by inhibiting the function of voltage-gated ion channels, particularly those that are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide has been shown to have a number of important biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, including glutamate and GABA, and to reduce the activity of voltage-gated ion channels. It has also been shown to have a neuroprotective effect, particularly in models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain ion channels and neurotransmitters, which makes it a valuable tool for studying these systems. However, one of the limitations of using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is its toxicity. It has been shown to be toxic at high doses, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide. One area of interest is the development of more specific and less toxic analogs of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide that can be used in a wider range of experiments. Another area of interest is the study of the long-term effects of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide on neuronal function and the potential for neurodegeneration. Finally, there is also interest in using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide as a potential therapeutic agent for a variety of neurological disorders.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is a complex process that involves a number of steps. The most commonly used method involves the reaction of 2,6-dichloroaniline with tert-butyl acrylate in the presence of a catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of important applications, including the study of ion channels, neurotransmitter release, and synaptic plasticity.
Eigenschaften
Produktname |
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide |
|---|---|
Molekularformel |
C13H15Cl2NO |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
(E)-N-tert-butyl-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H15Cl2NO/c1-13(2,3)16-12(17)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17)/b8-7+ |
InChI-Schlüssel |
ZKJUOUCJXHTAMX-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)

![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)



![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
